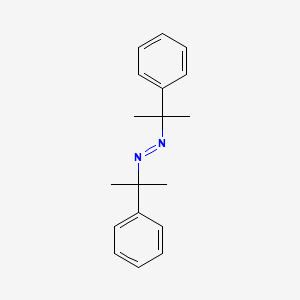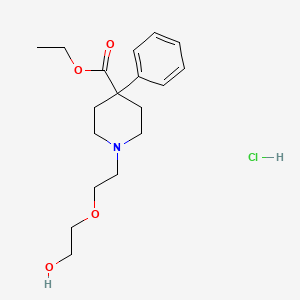
Allyl fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl fluoroacetate is an organic compound with the molecular formula C(_5)H(_7)FO(_2) It is a fluorinated ester, characterized by the presence of an allyl group attached to a fluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allyl fluoroacetate typically involves the esterification of fluoroacetic acid with allyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as: [ \text{CH}_2\text{=CHCH}_2\text{OH} + \text{FCH}_2\text{COOH} \rightarrow \text{FCH}_2\text{COOCH}_2\text{CH=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of allyl fluoroalcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetate moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, thiols
Major Products:
Oxidation: Formation of carbonyl compounds such as fluoroacetone
Reduction: Formation of allyl fluoroalcohol
Substitution: Formation of substituted fluoroacetates
Wissenschaftliche Forschungsanwendungen
Allyl fluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of allyl fluoroacetate involves its interaction with biological molecules, particularly enzymes. The fluoroacetate moiety can inhibit enzymes involved in the citric acid cycle by forming a stable complex with aconitase, thereby disrupting cellular metabolism. This inhibition is due to the formation of fluorocitrate, which binds tightly to aconitase and halts the cycle.
Vergleich Mit ähnlichen Verbindungen
Methyl fluoroacetate: Another ester of fluoroacetic acid, used similarly in chemical synthesis.
Ethyl fluoroacetate: Similar in structure and reactivity, used in various organic reactions.
Sodium fluoroacetate: A salt form, known for its use as a rodenticide.
Uniqueness: Allyl fluoroacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
406-23-5 |
|---|---|
Molekularformel |
C5H7FO2 |
Molekulargewicht |
118.11 g/mol |
IUPAC-Name |
prop-2-enyl 2-fluoroacetate |
InChI |
InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 |
InChI-Schlüssel |
KPJCWOXNYPYSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)




![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)


![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)




